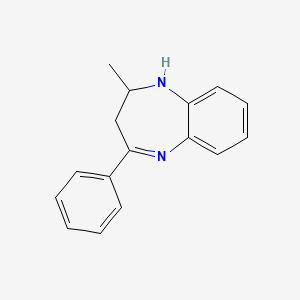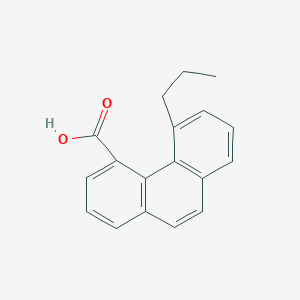
3-Methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol is an organic compound with the molecular formula C13H11NO3. It contains 28 atoms: 11 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol typically involves the nitration of acenaphthene followed by reduction and subsequent functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, leading to a wide range of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
3-Methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol include other nitro-substituted acenaphthylenes and related aromatic compounds. Examples include:
- 2-Nitroacenaphthene
- 1-Nitroacenaphthene
- 3-Methylacenaphthene
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
114184-76-8 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-methyl-2-nitro-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C13H11NO3/c1-7-5-6-8-3-2-4-9-11(8)10(7)12(13(9)15)14(16)17/h2-6,12-13,15H,1H3 |
Clé InChI |
VWZQDHIAKVFDQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(C(C3=CC=CC(=C32)C=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)







![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
